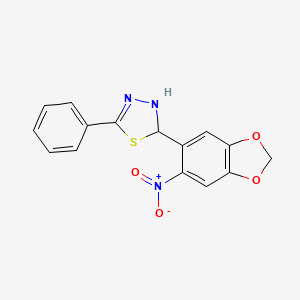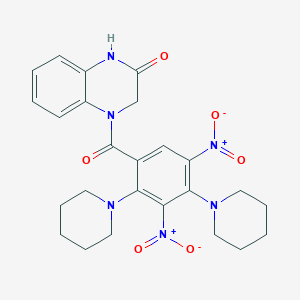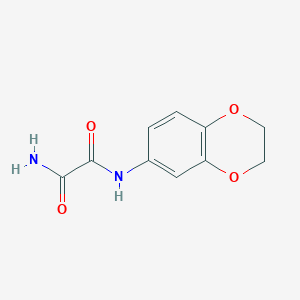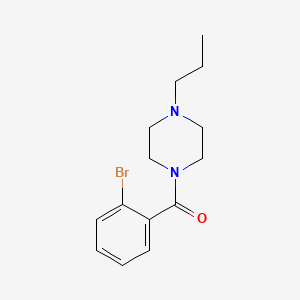![molecular formula C17H20ClNO2 B4928555 (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)
(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol, also known as CPFM, is a chemical compound that has been subject to extensive scientific research due to its potential therapeutic applications. CPFM is a synthetic compound that is classified as a piperidine derivative and has been found to exhibit significant biological activity.
作用機序
The exact mechanism of action of (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol is not fully understood, but it is thought to act by modulating various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer progression. Additionally, this compound has been found to activate certain signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and to reduce the expression of inflammatory mediators, such as COX-2 and inducible nitric oxide synthase (iNOS). Additionally, this compound has been found to increase the expression of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in neuronal survival and function.
実験室実験の利点と制限
(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it exhibits significant biological activity at relatively low concentrations. However, this compound also has some limitations. It has been found to have low solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, this compound has been found to exhibit some toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more widely available for research and potential therapeutic use. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. This could lead to the development of more specific and effective this compound derivatives for use in various therapeutic applications. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
合成法
(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol can be synthesized using a variety of methods, including the reaction of 5-(2-chlorophenyl)-2-furaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions and the use of organometallic reagents.
科学的研究の応用
(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant activity against a range of diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to have anti-inflammatory effects in animal models of inflammation. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
[1-[[5-(2-chlorophenyl)furan-2-yl]methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c18-16-6-2-1-5-15(16)17-8-7-14(21-17)11-19-9-3-4-13(10-19)12-20/h1-2,5-8,13,20H,3-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKSXRXEXLKVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)C3=CC=CC=C3Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928487.png)

![N-[2-(2,3-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4928508.png)
![4-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4928512.png)
![3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4928518.png)



![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4928539.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4928541.png)

![N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4928558.png)
![(3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928573.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)